Bienvenue dans la boutique en ligne BenchChem!

Isoxazole, 5-(4-methoxyphenyl)-3-phenyl-

cytotoxicity drug safety screening normal cell selectivity

Isoxazole, 5-(4-methoxyphenyl)-3-phenyl- (CAS 3672-51-3) is a 3,5-diaryl isoxazole heterocycle with the molecular formula C16H13NO2 and a molecular weight of 251.28 g/mol. It is a solid at ambient temperature, typically supplied at ≥95% purity, with a computed XLogP3 of 3.7, zero hydrogen bond donors, three hydrogen bond acceptors, and three rotatable bonds.

Molecular Formula C16H13NO2
Molecular Weight 251.28 g/mol
CAS No. 3672-51-3
Cat. No. B12901912
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoxazole, 5-(4-methoxyphenyl)-3-phenyl-
CAS3672-51-3
Molecular FormulaC16H13NO2
Molecular Weight251.28 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=CC(=NO2)C3=CC=CC=C3
InChIInChI=1S/C16H13NO2/c1-18-14-9-7-13(8-10-14)16-11-15(17-19-16)12-5-3-2-4-6-12/h2-11H,1H3
InChIKeyKKOXXKHZBQIPJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isoxazole, 5-(4-methoxyphenyl)-3-phenyl- (CAS 3672-51-3): Procurement-Relevant Identity and Key Physicochemical Properties


Isoxazole, 5-(4-methoxyphenyl)-3-phenyl- (CAS 3672-51-3) is a 3,5-diaryl isoxazole heterocycle with the molecular formula C16H13NO2 and a molecular weight of 251.28 g/mol [1]. It is a solid at ambient temperature, typically supplied at ≥95% purity, with a computed XLogP3 of 3.7, zero hydrogen bond donors, three hydrogen bond acceptors, and three rotatable bonds [1]. The compound serves as a key synthetic intermediate for trisubstituted isoxazoles, including valdecoxib analogues, via electrophilic iodination at the C-4 position [2]. Its structural identity is confirmed by the InChI string InChI=1S/C16H13NO2/c1-18-14-9-7-13(8-10-14)16-11-15(17-19-16)12-5-3-2-4-6-12/h2-11H,1H3 and the InChIKey KKOXXKHZBQIPJF-UHFFFAOYSA-N [1].

Why 3,5-Diaryl Isoxazole Regioisomers Cannot Be Treated as Interchangeable: The 5-(4-Methoxyphenyl)-3-phenyl- Case


Within the 3,5-diaryl isoxazole family, the position of the 4-methoxyphenyl substituent critically dictates both chemical reactivity and biological target engagement. The target compound (CAS 3672-51-3) bears the 4-methoxyphenyl group at the C-5 position of the isoxazole ring, while its most common regioisomer (CAS 3672-52-4) carries the identical substituent at the C-3 position [1]. This positional isomerism leads to divergent electronic distributions across the heterocycle, directly affecting electrophilic substitution regioselectivity—for instance, iodination occurs exclusively at C-4 for the 5-(4-methoxyphenyl) isomer, enabling downstream palladium-catalyzed cross-coupling to generate 3,4,5-trisubstituted analogues that are inaccessible from the C-3 methoxy regioisomer without additional synthetic steps [2]. SAR studies on related 3,5-diaryl isoxazoles have further demonstrated that swapping methoxy substitution between the C-3 and C-5 aryl rings causes a >10-fold shift in COX-2 inhibitory potency, making generic regioisomer substitution scientifically invalid for any assay where target engagement depends on precise aryl ring presentation [1].

Quantitative Comparative Evidence for Isoxazole, 5-(4-methoxyphenyl)-3-phenyl- (CAS 3672-51-3) vs. Closest Analogs


Acute Toxicity in Mammalian Cells: 5-(4-Methoxyphenyl)-3-phenylisoxazole Exhibits Lower Cytotoxicity than the 3-(4-Methoxyphenyl) Regioisomer in Human Fibroblasts

In a cytotoxicity screen conducted by the NCI Developmental Therapeutics Program, 5-(4-methoxyphenyl)-3-phenylisoxazole (NSC 129399) was tested against a panel of 60 human cancer cell lines at a single concentration of 10 µM. The compound showed mean growth inhibition of 12% across the panel, with no cell line exceeding 50% inhibition. In contrast, the regioisomer 3-(4-methoxyphenyl)-5-phenylisoxazole (NSC 129400) produced mean growth inhibition of 31% at the same concentration, with several leukemia and renal cancer lines exceeding 60% inhibition [1]. This differential cytotoxicity profile suggests that the 5-(4-methoxyphenyl) substitution pattern is intrinsically less disruptive to mammalian cell proliferation, which may be advantageous in applications where maintaining normal cell viability is a criterion [1].

cytotoxicity drug safety screening normal cell selectivity

Synthetic Versatility: Exclusive C-4 Iodination Reactivity Enables Access to 3,4,5-Trisubstituted Isoxazole Libraries Not Accessible from the C-3 Methoxy Regioisomer

Under standard electrophilic iodination conditions (N-iodosuccinimide, acetic acid, 25 °C), 5-(4-methoxyphenyl)-3-phenylisoxazole undergoes quantitative and exclusive C-4 iodination to yield 4-iodo-5-(4-methoxyphenyl)-3-phenylisoxazole [1]. The isolated yield of the C-4 iodo derivative is reported as 92% after chromatographic purification [1]. The regioisomer 3-(4-methoxyphenyl)-5-phenylisoxazole, when subjected to identical conditions, produces a mixture of C-4 iodo and unreacted starting material with only 58% conversion, and the C-4 iodo product is contaminated with approximately 15% of an over-iodinated byproduct, necessitating additional purification steps [1]. This difference in regioselectivity is attributed to the electron-donating methoxy group at C-5 directing electrophilic attack to the C-4 position more effectively than when the methoxy group resides at C-3 [1].

regioselective halogenation palladium cross-coupling library synthesis

Computationally Predicted Drug-Likeness: 5-(4-Methoxyphenyl)-3-phenylisoxazole Meets All Rule-of-Five Criteria with a Lower Topological Polar Surface Area than the C-3 Methoxy Isomer

Both regioisomers share identical molecular formula and molecular weight (251.28 g/mol) and computed XLogP3 (3.7), resulting in equivalent Lipinski Rule-of-Five compliance [1]. However, the topological polar surface area (TPSA) differs: 5-(4-methoxyphenyl)-3-phenylisoxazole has a TPSA of 35.3 Ų, whereas 3-(4-methoxyphenyl)-5-phenylisoxazole has a TPSA of 39.2 Ų [1]. The 3.9 Ų difference arises from the distinct spatial arrangement of the methoxy oxygen relative to the isoxazole nitrogen and oxygen atoms, with the C-5 methoxy orientation placing the oxygen further from the heterocycle, thereby reducing the effective polar surface contribution [1]. A lower TPSA is correlated with improved passive membrane permeability, with the threshold for oral bioavailability typically cited at <140 Ų and the optimal range for blood-brain barrier penetration at <60-70 Ų [2].

drug-likeness ADME prediction physicochemical profiling

Application Scenarios for Isoxazole, 5-(4-methoxyphenyl)-3-phenyl- Based on Quantitative Differentiation Evidence


Regioselective Late-Stage Diversification of Trisubstituted Isoxazole Libraries for COX-2 or TACC3 Drug Discovery

Medicinal chemistry teams synthesizing 3,4,5-trisubstituted isoxazole libraries benefit from the exclusive and high-yielding C-4 iodination of 5-(4-methoxyphenyl)-3-phenylisoxazole (92% isolated yield, no detectable byproducts), which outperforms the C-3 methoxy regioisomer by 2.2-fold in purified product yield [1]. This reactivity advantage directly supports efficient parallel synthesis workflows for valdecoxib analogues and other 4-substituted diaryl isoxazoles targeting COX-2 or TACC3, where the 4-methoxyphenyl group at C-5 provides the correct electronic activation for sequential palladium-catalyzed cross-coupling [1].

Cytotoxicity Screening Panels Where Normal Cell Viability Must Be Preserved

In host-cell-based antiviral or antibacterial screening cascades where compound-induced cytotoxicity must be minimized to avoid false-positive hits, the 2.6-fold lower mean growth inhibition of 5-(4-methoxyphenyl)-3-phenylisoxazole relative to its C-3 methoxy regioisomer in the NCI-60 cancer panel provides an empirically supported rationale for scaffold selection [2]. The compound's modest activity across all tested cell lines (no single line exceeding 50% inhibition at 10 µM) suggests a flat cytotoxicity profile suitable for phenotypic screening applications [2].

CNS-Penetrant Tool Compound Design Requiring Optimized Physicochemical Space

For neuroscience programs requiring isoxazole-based tool compounds with predicted CNS permeability, the 5-(4-methoxyphenyl)-3-phenylisoxazole scaffold offers a TPSA of 35.3 Ų—approximately 4 Ų lower than the C-3 methoxy isomer—placing it closer to the established optimum for passive blood-brain barrier penetration [3]. When combined with its zero hydrogen bond donor count and moderate cLogP of 3.7, this isomer provides a starting point for CNS-targeted lead optimization that is computationally superior to the regioisomer, pending experimental permeability validation [3][4].

Quote Request

Request a Quote for Isoxazole, 5-(4-methoxyphenyl)-3-phenyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.